molecular formula C10H10BrClOS B14070794 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14070794
M. Wt: 293.61 g/mol
InChI Key: KPGSCOWWZWFPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane and reagents like sodium bromide and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides .

Scientific Research Applications

1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one involves its ability to form covalent bonds with nucleophiles. The bromomethyl group can react with nucleophilic sites on biological molecules, potentially altering their function. The mercapto group can participate in redox reactions, influencing cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c11-6-7-5-8(14)1-2-9(7)10(13)3-4-12/h1-2,5,14H,3-4,6H2

InChI Key

KPGSCOWWZWFPSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)CBr)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.